
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C12H9Cl2NO4 This compound is known for its unique structure, which includes a 1,4-oxazin-2-one ring substituted with dichloro and dimethoxyphenyl groups
Preparation Methods
The synthesis of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the oxazinone ring. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Chemical Reactions Analysis
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- can be compared with other similar compounds, such as:
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3-methoxyphenyl)
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-methoxyphenyl)
These compounds share a similar core structure but differ in the substituents on the phenyl ring
Properties
Molecular Formula |
C12H9Cl2NO4 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
3,5-dichloro-6-(3,4-dimethoxyphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C12H9Cl2NO4/c1-17-7-4-3-6(5-8(7)18-2)9-10(13)15-11(14)12(16)19-9/h3-5H,1-2H3 |
InChI Key |
NIDKULRBXVNXPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


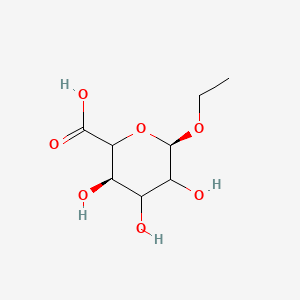
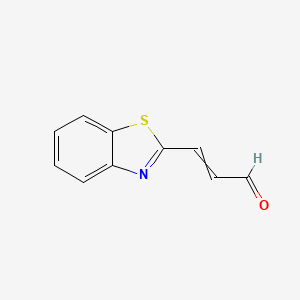


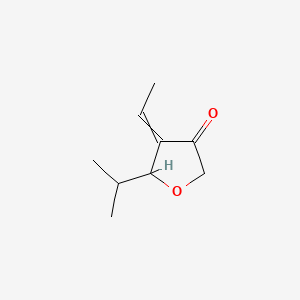
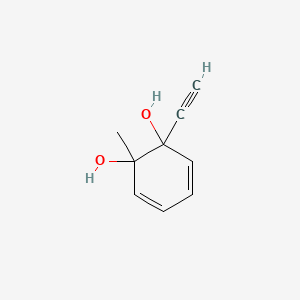
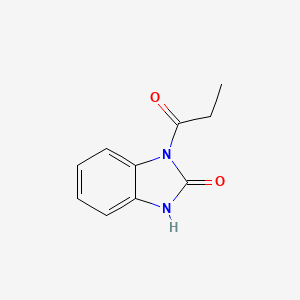
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)


![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)

![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)

